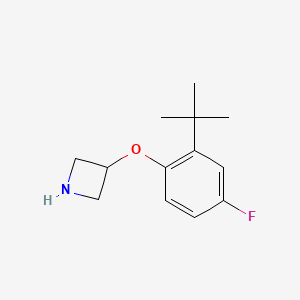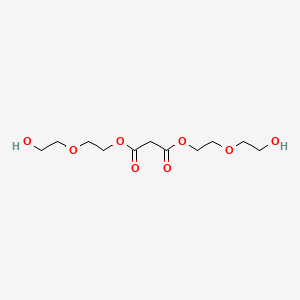
2-Ethyl-1,3-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . The compound this compound features an indole core with ethyl and dimethyl substitutions, which can influence its chemical behavior and biological activity.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to maximize yield and purity. The use of methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .
Analyse Chemischer Reaktionen
2-Ethyl-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of various substituted indoles.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3-dimethyl-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3-dimethyl-1H-indole depends on its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The exact pathways and targets can vary based on the specific biological context and the presence of other functional groups .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-1,3-dimethyl-1H-indole can be compared with other indole derivatives such as:
2,3-Dimethyl-1H-indole: Similar in structure but lacks the ethyl group, which can affect its reactivity and biological activity.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its potency and selectivity in biological assays.
1-Methyl-1H-indole: Lacks the ethyl and additional methyl groups, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
3749-24-4 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-ethyl-1,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
WUUJXBVGWRDMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


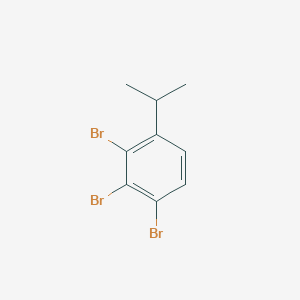
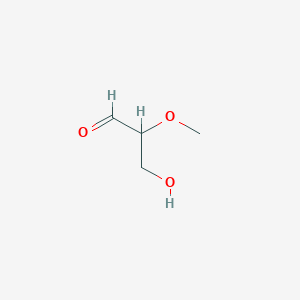

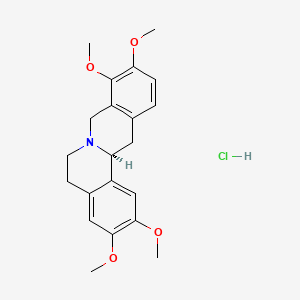

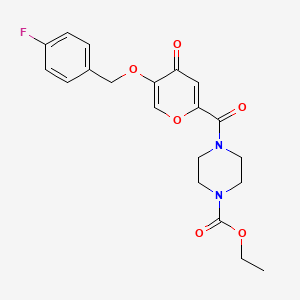
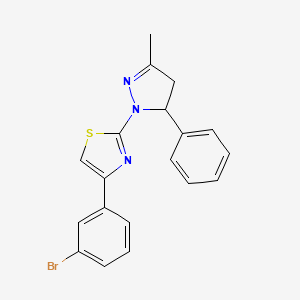
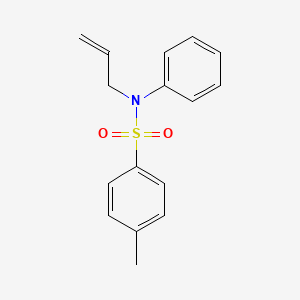
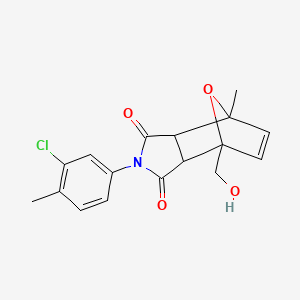
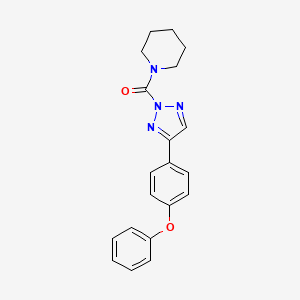
![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
